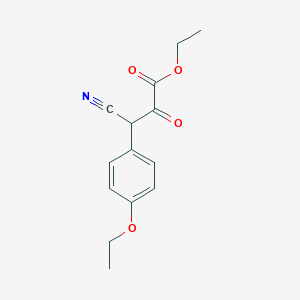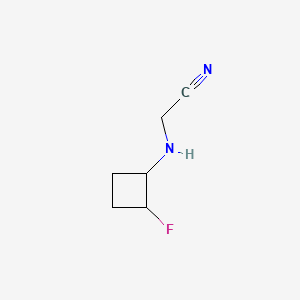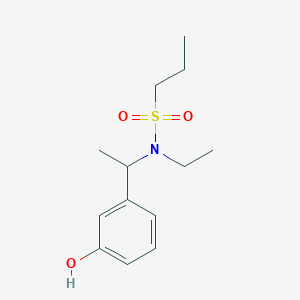
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide is an organic compound with the molecular formula C13H21NO3S. This compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide typically involves the reaction of 3-hydroxyacetophenone with ethylamine and propane-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reaction of 3-hydroxyacetophenone with ethylamine to form an intermediate.
Step 2: The intermediate is then reacted with propane-1-sulfonyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sulfonamides.
科学的研究の応用
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 3-acetamido-3-(4-hydroxyphenyl)propanoate
- Ethyl β-(S)-hydroxybenzopropanoate
Uniqueness
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfonamide group with a hydroxyphenyl moiety makes it a versatile compound in various research and industrial applications.
特性
分子式 |
C13H21NO3S |
|---|---|
分子量 |
271.38 g/mol |
IUPAC名 |
N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]propane-1-sulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-4-9-18(16,17)14(5-2)11(3)12-7-6-8-13(15)10-12/h6-8,10-11,15H,4-5,9H2,1-3H3 |
InChIキー |
MHUOEBKAJJYPAY-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)N(CC)C(C)C1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


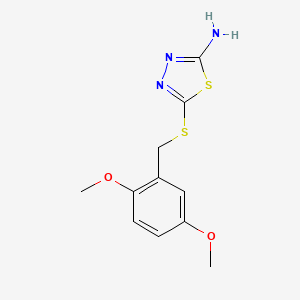
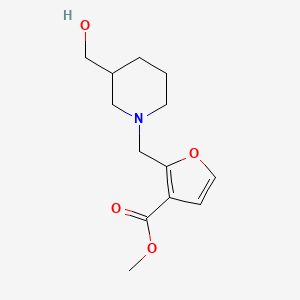
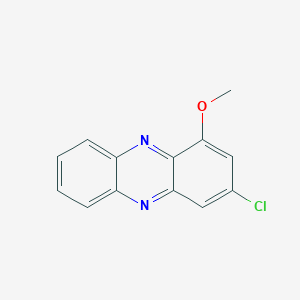
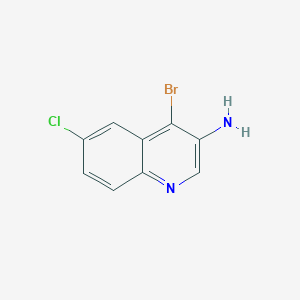
![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
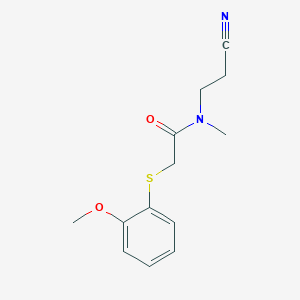
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)
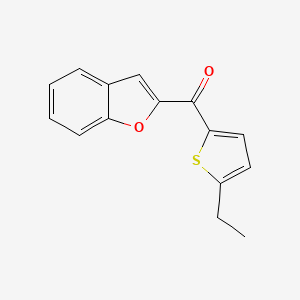
![2-(8,11-Dioxadispiro[3.2.47.24]tridecan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14901611.png)
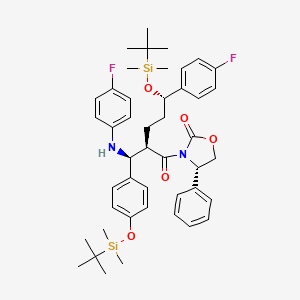
![tert-butyl 4-chloro-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B14901622.png)
